4-[(2-ethylhexyl)amino]-3-nitro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-ethylhexyl)amino]-3-nitro-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by its unique structure, which includes a chromenone core substituted with an amino group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-ethylhexyl)amino]-3-nitro-2H-chromen-2-one typically involves a multi-step process. One common method starts with the nitration of a chromenone derivative to introduce the nitro group. This is followed by the alkylation of the amino group using 2-ethylhexyl bromide under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
4-[(2-ethylhexyl)amino]-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(2-ethylhexyl)amino]-3-amino-2H-chromen-2-one, while oxidation can produce various chromenone derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in studying enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(2-ethylhexyl)amino]-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and affect cellular pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
4-[(2-ethylhexyl)amino]-3-nitro-2H-chromen-2-one: shares similarities with other chromenone derivatives, such as 4-amino-3-nitro-2H-chromen-2-one and 4-[(2-ethylhexyl)amino]-2H-chromen-2-one.
Uniqueness
What sets This compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitro and amino groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H22N2O4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-(2-ethylhexylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C17H22N2O4/c1-3-5-8-12(4-2)11-18-15-13-9-6-7-10-14(13)23-17(20)16(15)19(21)22/h6-7,9-10,12,18H,3-5,8,11H2,1-2H3 |
InChI Key |
OBKGKSUACQQVPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.